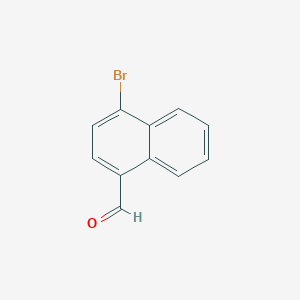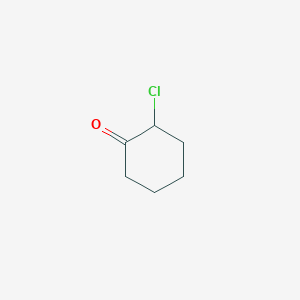
2-Cloro-ciclohexanona
Descripción general
Descripción
2-Chlorocyclohexanone is an organic compound with the molecular formula C6H9ClO. It is a chlorinated derivative of cyclohexanone and is known for its use as an intermediate in the synthesis of various pharmaceutical and chemical compounds. The compound appears as a colorless to very deep brown liquid and has a molecular weight of 132.59 g/mol .
Aplicaciones Científicas De Investigación
2-Chlorocyclohexanone is used in various scientific research applications, including:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of a variety of pharmaceutical compounds.
Chemical Research: The compound is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Material Science: It is used in the synthesis of materials with specific chemical properties.
Mecanismo De Acción
Mode of Action
It’s a chlorinated derivative of cyclohexanone, and its reactivity might be influenced by the presence of the chlorine atom .
Pharmacokinetics
Its molecular weight is 132.588 , which might influence its absorption and distribution. More research is needed to understand its pharmacokinetic properties.
Métodos De Preparación
2-Chlorocyclohexanone can be synthesized through several methods:
Chlorination of Cyclohexanone: One common method involves the chlorination of cyclohexanone in glacial acetic acid as the solvent.
Electrochemical Chlorination: Another method involves the electrochemical chlorination of cyclohexanone in hydrochloric acid.
Oxidation of 2-Chlorocyclohexanol: This method involves the oxidation of 2-chlorocyclohexanol to produce 2-chlorocyclohexanone.
Análisis De Reacciones Químicas
2-Chlorocyclohexanone undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form 2-chlorocyclohexanol.
Oxidation Reactions: It can be further oxidized to form more complex compounds.
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
2-Chlorocyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: The parent compound without the chlorine atom.
2-Bromocyclohexanone: A brominated derivative with similar reactivity but different physical properties.
2-Chlorocyclopentanone: A similar compound with a five-membered ring instead of a six-membered ring.
The uniqueness of 2-Chlorocyclohexanone lies in its specific reactivity due to the presence of the chlorine atom, which makes it a valuable intermediate in various synthetic processes.
Propiedades
IUPAC Name |
2-chlorocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-5-3-1-2-4-6(5)8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHNWURRBFGQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021530 | |
| Record name | 2-Chlorocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-87-7 | |
| Record name | 2-Chlorocyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorocyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorocyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chlorocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chlorocyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1134E5H2KV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chlorocyclohexanone?
A1: 2-Chlorocyclohexanone has a molecular formula of C6H9ClO and a molecular weight of 132.59 g/mol.
Q2: How can the conformation of 2-chlorocyclohexanone be studied?
A2: Dipole moment measurements provide valuable insights into the conformation of 2-chlorocyclohexanone. [] By calculating the dipole moments of the equatorial and axial conformers, researchers can determine the predominant conformation. []
Q3: Does the introduction of alkyl groups at the 3-position of 2-chlorocyclohexanone influence its conformation?
A3: Yes, introducing alkyl groups at the 3-position of trans-2-chlorocyclohexanone significantly impacts its conformational preference. While methyl, ethyl, and isopropyl substituents favor a diaxial chair conformation, the tert-butyl derivative prefers a twist-boat conformation. [, ]
Q4: How does silver perchlorate catalyze the solvolysis of 2-chlorocyclohexanone-1-14C?
A4: Silver perchlorate assists the solvolysis of 2-chlorocyclohexanone-1-14C in ethanol-water solutions, yielding 2-ethoxycyclohexanone-x-14C. [] This reaction partially proceeds through an epoxide intermediate, formed by ethanol's initial attack on the carbonyl carbon. [] Subsequently, the carbonyl oxygen migrates to the α-carbon of 2-chlorocyclohexanone. []
Q5: Can 2-chlorocyclohexanone undergo ring contraction reactions?
A5: Yes, reacting 2-chlorocyclohexanone with phenylmagnesium bromide in refluxing tetrahydrofuran unexpectedly yields cyclopentyl phenyl ketone, demonstrating a ring contraction. []
Q6: How does the reaction of 2-chlorocyclohexanone with Grignard reagents proceed?
A6: While the reaction with phenylmagnesium bromide leads to ring contraction, [] reacting 2-chlorocyclohexanone with other Grignard reagents typically results in the formation of chlorohydrins. [] These chlorohydrins can undergo further rearrangements under specific conditions. []
Q7: What are the products of the reaction between 2-chlorocyclohexanone and aluminium chloride?
A7: Reacting 2-chlorocyclohexanone with anhydrous aluminium chloride at 120°C under nitrogen leads to a major portion of the starting material being recovered. [, ] A trace amount of cyclohexanone, formed through dechlorination, is also observed. [, ]
Q8: How does ultraviolet irradiation affect 2-chlorocyclohexanone on a silica gel surface?
A8: When 2-chlorocyclohexanone is irradiated on a dry silica gel surface, it undergoes an oxidative cleavage reaction, producing adipic acid. [] This reaction likely involves the formation of a cyclohexanonyl radical intermediate through the cleavage of the C-Cl bond. []
Q9: Can the ruthenium complex 'Ru(η-C5Me5)+' activate the C-Cl bond in 2-chlorocyclohexanone?
A9: Yes, the electrophilic ruthenium fragment ‘Ru(η-C5Me5)+’ can activate the C-Cl bond in 2-chlorocyclohexanone, leading to the formation of [Ru(η-C5Me5)(η6-C6H6)]+ and HCl. [] This C-Cl bond activation is favored even in the presence of C-O bonds, as observed in reactions with 2-chlorocyclohexanol and 2,2,6,6-tetrachlorocyclohexanol. []
Q10: What happens when 2-chlorocyclohexanone reacts with potassium dithiocarbazate?
A10: The reaction of 2-chlorocyclohexanone with potassium dithiocarbazate in refluxing ethanol yields a six-membered heterocycle, specifically a 3a-hydroxy-3-substitutedamino-2-benzothiazolinethione derivative. []
Q11: How does the reaction of 2-aminopyridines with 2-chlorocyclohexanone proceed?
A11: 2-Aminopyridines react with 2-chlorocyclohexanone to yield a mixture of products. [] The major products include imidazo[1,2-a]pyridine derivatives, formed via cyclization, and adducts resulting from substitution on the exocyclic nitrogen atom. []
Q12: Can 2-chlorocyclohexanone be used to synthesize other valuable compounds?
A12: Yes, 2-chlorocyclohexanone serves as a valuable starting material in organic synthesis. For example, it is used in the preparation of: * α-substituted cycloalkanone oximes via nucleophilic substitution reactions. [, ] * Chiral polyaminothiazoles through a multi-step synthesis involving resin-bound amino acids and peptides. [] * Benz[b]indolizine derivatives by reacting with ethyl 2-pyridylacetate. [] * 5,10-dihydro- and 2,3,5,10-tetrahydrothiazolo[3,2-b][2,4]benzodiazepines, along with related compounds. [] * Fluorescent 2-coumaryloxy ketones for detecting Baeyer-Villiger monooxygenases activity. []
Q13: How can optically pure (1S, 2S)-2-chlorocyclohexanol be prepared?
A13: Optically pure (1S, 2S)-2-chlorocyclohexanol can be obtained through the enzymatic "in vitro" reduction of 2-chlorocyclohexanone. [] This process utilizes a coupled-substrate coenzyme recycling system (ketone - ethanol - NAD+ - HLAD) and delivers the desired enantiomer with high optical purity. []
Q14: Can Escherichia coli be used for the biocatalytic reduction of 2-chlorocyclohexanone?
A14: While recombinant Escherichia coli BL21 (pET-eryKR1)2 can reduce certain cyclohexanone derivatives, [] the reduction of 2-chlorocyclohexanone by the control strain E.coli BL21 (pET-28a) suggests the involvement of NAD(P)H-dependent oxo-reductases other than the EryKR1 domain in this process. []
Q15: What is the role of 2-chlorocyclohexanone in gold nanoparticle synthesis?
A15: 2-Chlorocyclohexanone plays a crucial role in a novel room-temperature synthesis of gold nanoparticles. [] Adding cyclohexanone to auric acid solutions results in the formation of gold nanoparticles and 2-chlorocyclohexanone as a by-product. [] The process involves the reduction of auric acid to gold, with cyclohexanone acting as a reducing agent and undergoing chlorination. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


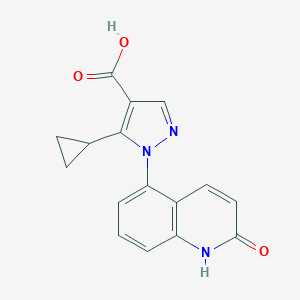
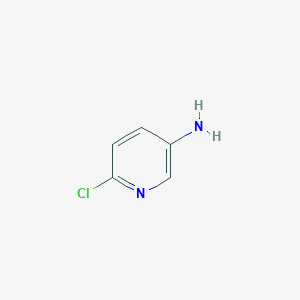
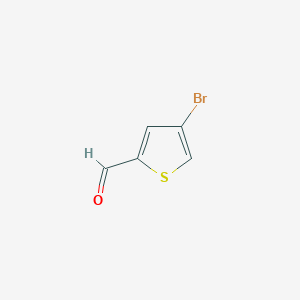
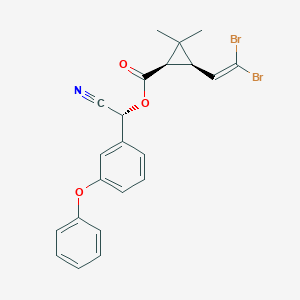
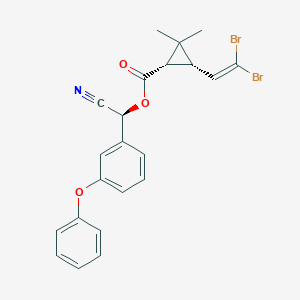
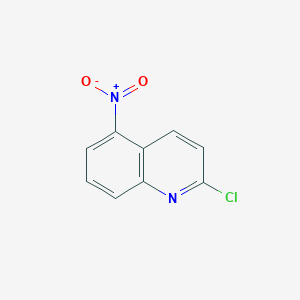
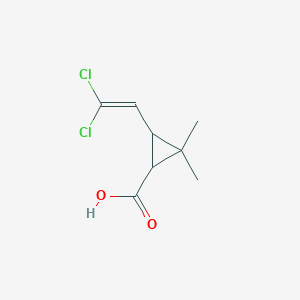
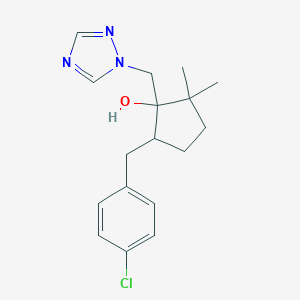
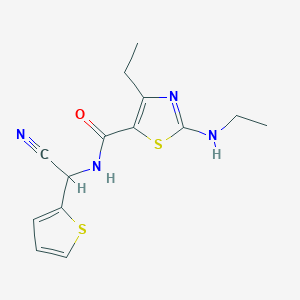
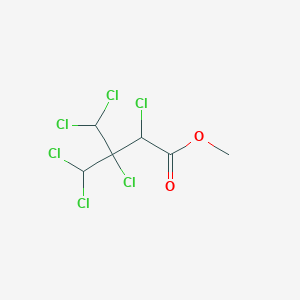
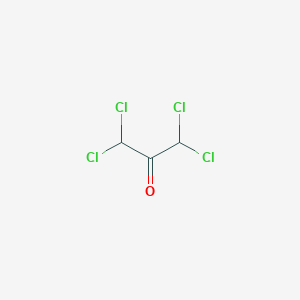
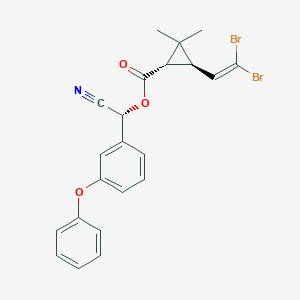
![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B41717.png)
